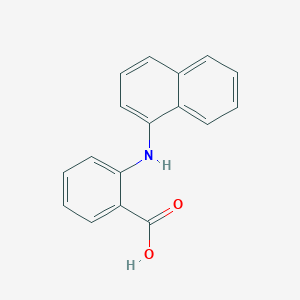

2-(Naphthalen-1-ylamino)benzoic acid

Description

Contextualization of N-Arylanthranilic Acid Scaffolds in Chemical Science

N-Arylanthranilic acids, also known as fenamates, represent a class of compounds that are nitrogen isosteres of salicylic (B10762653) acid. pharmacy180.com This structural framework is recognized in medicinal chemistry as a "privileged scaffold," a term for molecular cores that can bind to multiple biological targets with high affinity. openochem.orghebmu.edu.cnnih.gov The versatility of the N-arylanthranilic acid scaffold allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties to achieve desired activities. openochem.org

These scaffolds are foundational to a variety of biologically active molecules. nih.gov The parent compound, anthranilic acid, and its derivatives are precursors in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, diuretics, and anticoagulants. ijpsjournal.com The general structure, characterized by a diarylamine linkage, allows for a twisted conformation that is often crucial for biological interactions. The NH group and the carboxylic acid function are typically essential for activity, and substitutions on either aromatic ring can significantly modulate the compound's properties. pharmacy180.com

Historical Development and Academic Significance of 2-(Naphthalen-1-ylamino)benzoic Acid

The synthesis of N-arylanthranilic acids is historically rooted in the Ullmann condensation, a copper-catalyzed reaction developed in the early 20th century by Fritz Ullmann and his collaborator and later wife, Irma Goldberg. tandfonline.comchemistryviews.orgwikipedia.org This reaction involves the coupling of an aryl amine with an aryl halide. wikipedia.org Specifically, this compound and its analogs are typically prepared via the Ullmann condensation of a 2-halobenzoic acid (like 2-chlorobenzoic acid) with the corresponding aryl amine (1-naphthylamine), facilitated by a copper catalyst and a base such as anhydrous potassium carbonate. ijpsonline.comresearchgate.netijpsonline.com

The work of Ullmann and Goldberg was pivotal, providing a robust method for forming carbon-nitrogen bonds between aromatic rings, which was previously a significant challenge. wikipedia.org Goldberg, a Russian chemist who worked alongside Ullmann, is recognized for the Goldberg reaction, a modification for the amidation of aryl halides that was a great improvement for laboratory-scale synthesis. chemistryviews.orgwikipedia.org These foundational synthetic methods paved the way for the creation of large libraries of N-arylanthranilic acids, including the naphthalene-containing derivative, allowing for extensive structure-activity relationship (SAR) studies that have been crucial in the development of new chemical entities. nih.gov

Overview of Current Research Trajectories and Methodologies Applied to this compound

Modern research on this compound and its derivatives has expanded beyond its initial applications. A significant area of contemporary investigation focuses on its photophysical properties. The naphthalene (B1677914) moiety makes it a candidate for applications in materials science and as a molecular sensor. Derivatives of 1,8-naphthalimide (B145957) containing carboxylic acid groups, for instance, are known for their strong fluorescence and are used as molecular probes. nih.gov The spectroscopic properties of N-arylanthranilic acids are sensitive to their environment, making them useful for studying molecular interactions.

Current synthetic methodologies continue to optimize the original Ullmann condensation. Researchers have explored microwave-assisted synthesis and the use of ionic liquids to improve reaction times, yields, and the environmental footprint of the process. scielo.brcolab.wsresearchgate.net These modern techniques allow for a more efficient and chemoselective synthesis of N-arylanthranilic acid libraries. researchgate.net

Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are increasingly employed to understand the structural properties, electronic distribution, and conformational behavior of these molecules. colab.ws Such studies help in predicting the stability of different conformers and understanding the non-covalent interactions that govern their crystal packing, which is crucial for polymorphism studies. uky.edu

Table 1: Physicochemical and Spectroscopic Data for N-Arylanthranilic Acid Derivatives This table provides a summary of characteristic data for related N-arylanthranilic acid compounds. The specific values for this compound can vary based on experimental conditions.

| Property | Typical Value/Range for N-Arylanthranilic Acids | Reference |

| UV Absorption Maxima (λmax) | 290-390 nm | ijpsonline.com |

| IR Absorption (C=O) | 1678-1710 cm⁻¹ | ijpsonline.com |

| IR Absorption (N-H) | 3110-3280 cm⁻¹ | ijpsonline.com |

| ¹H NMR (COOH proton) | 9.6-10.7 ppm (in DMSO-d₆) | ijpsonline.comscielo.br |

| ¹H NMR (NH proton) | 7.9-10.3 ppm (in DMSO-d₆) | ijpsonline.comscielo.br |

Interdisciplinary Relevance of this compound Research

The study of this compound holds relevance across multiple scientific disciplines.

Medicinal Chemistry: As part of the N-arylanthranilic acid class, it serves as a key scaffold for designing novel therapeutic agents. nih.govnih.gov While its direct relatives like mefenamic and flufenamic acid are known anti-inflammatory drugs, the unique steric and electronic profile of the naphthalene derivative offers a distinct template for exploring new biological targets. pharmacy180.comnih.gov

Materials Science: The fluorescent properties inherent to the naphthalene ring system make this compound and its derivatives interesting for the development of new materials. nih.gov Applications could include organic light-emitting diodes (OLEDs) or as components in fluorescent dyes and pigments.

Analytical Chemistry: The sensitivity of its fluorescence to the local environment suggests potential use as a molecular probe or sensor. nih.gov For example, it could be functionalized to detect specific metal ions or changes in polarity.

Supramolecular Chemistry and Crystal Engineering: The compound's ability to form specific intermolecular interactions, such as hydrogen bonds and π–π stacking, makes it a subject of interest in crystal engineering. uky.edu Studies on its polymorphic forms—different crystal structures of the same compound—are relevant for understanding solid-state properties and for the pharmaceutical industry, where polymorphism can affect a drug's stability and bioavailability. Research has shown that the size and isomerization of the naphthyl substituent play a significant role in the polymorphism of these compounds. uky.edu

The convergence of synthesis, biological evaluation, materials science, and computational chemistry in the study of this compound underscores its position as a versatile and enduringly relevant molecule in chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-17(20)14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEJPODVFPOQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479023 | |

| Record name | 2-[(Naphthalen-1-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-41-6 | |

| Record name | 2-[(Naphthalen-1-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Naphthalen 1 Ylamino Benzoic Acid and Its Derivatives

Established Reaction Pathways for N-Arylanthranilic Acid Formation

The formation of the N-arylanthranilic acid core of 2-(naphthalen-1-ylamino)benzoic acid has traditionally been achieved through several reliable methods. These approaches, while effective, often require harsh reaction conditions.

Catalytic C-N Coupling Reactions (e.g., Ullmann and Buchwald-Hartwig Type Protocols)

The most prominent methods for the synthesis of N-arylanthranilic acids are transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the cornerstones of this approach.

The Ullmann condensation is a classic copper-catalyzed reaction that involves the coupling of an aryl amine with an aryl halide. In the context of this compound synthesis, this would typically involve the reaction of 1-naphthylamine (B1663977) with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) in the presence of a copper catalyst and a base. researchgate.net Traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper, but modern modifications have led to milder and more efficient protocols. The use of ligands such as 1,10-phenanthroline (B135089) and amino acids can significantly improve the reaction's efficiency.

The Buchwald-Hartwig amination represents a significant advancement in C-N bond formation, utilizing palladium catalysts with specialized phosphine (B1218219) ligands. scielo.br This method is known for its high functional group tolerance and milder reaction conditions compared to the traditional Ullmann reaction. The synthesis of this compound via this protocol would involve the coupling of 1-naphthylamine with a 2-halobenzoic acid in the presence of a palladium precursor and a suitable ligand, such as BINAP or DPPF. scielo.br The choice of base and solvent is also critical for the success of this reaction.

Amidation-Cyclization Approaches

Amidation followed by cyclization offers an alternative route to derivatives of this compound, particularly for the synthesis of quinazolinones. This approach typically begins with the amidation of an anthranilic acid derivative. For instance, anthranilic acid can be acylated to form an N-acylanthranilic acid, which can then be further modified and cyclized. While not a direct route to this compound itself, this methodology is crucial for the synthesis of its downstream products. For example, N-(naphthalen-1-yl)anthranilic acid can be converted to the corresponding anthranilamide, which can then undergo cyclocondensation with aldehydes or other reagents to form quinazolinone derivatives. researchgate.netorganic-chemistry.org

Alternative Synthetic Routes to the Core Structure

Beyond the primary C-N coupling methods, other synthetic strategies can be employed to construct the N-arylanthranilic acid framework. One such approach involves the reaction of isatoic anhydride (B1165640) with a Grignard reagent derived from 1-bromonaphthalene, followed by hydrolysis. Isatoic anhydride, a derivative of anthranilic acid, can serve as a precursor to the 2-aminobenzoyl moiety.

Another alternative involves a rhodium-catalyzed C-H activation/amidation of a benzoic acid derivative with a naphthalene-containing amine source. While less common, this method offers a more atom-economical approach by avoiding the pre-functionalization of the benzoic acid ring with a halogen. nih.gov

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, the principles of green chemistry and the adoption of advanced manufacturing technologies have begun to influence the synthesis of this compound and its analogs, aiming for more environmentally friendly and efficient processes.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of N-arylanthranilic acids focuses on several key areas: the use of greener solvents, the development of recyclable catalysts, and the use of energy-efficient reaction conditions.

The replacement of traditional volatile organic solvents with more benign alternatives is a major focus. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents for various organic transformations, including C-N coupling reactions. tbzmed.ac.irresearchgate.net These solvents are often biodegradable, non-toxic, and can be recycled. For instance, the Ullmann condensation for the synthesis of quinazoline (B50416) derivatives, which are related to this compound, has been successfully carried out in a deep eutectic solvent composed of choline (B1196258) chloride and urea, resulting in significantly reduced reaction times and improved yields compared to conventional methods. tbzmed.ac.ir

The development of heterogeneous and recyclable catalysts is another important aspect of green synthesis. Copper-based catalysts immobilized on solid supports, such as polymers or metal-organic frameworks (MOFs), have been shown to be effective in N-arylation reactions and can be easily recovered and reused, minimizing waste and catalyst leaching into the product. nih.gov

Microwave-assisted synthesis has also been demonstrated to be a valuable tool for accelerating the synthesis of N-arylanthranilic acids. iaea.orgnih.govmdpi.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. iaea.orgresearchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples of the continuous flow synthesis of this compound are not widely reported, the principles have been applied to the synthesis of related compounds, such as anthranilic acid itself. The continuous production of anthranilic acid from phthalamic acid has been demonstrated, highlighting the potential for applying this technology to its derivatives. google.com The C-N coupling reactions, such as the Buchwald-Hartwig amination, are well-suited for translation to continuous flow systems, which could lead to more efficient and safer production of this compound on a larger scale.

Chemo- and Regioselective Synthesis of Analogs

The synthesis of analogs of this compound demands precise control to ensure reactions occur at the desired location on the molecule, a concept known as regioselectivity, and on the intended functional group, referred to as chemoselectivity. The inherent reactivity of the naphthalene (B1677914) and benzoic acid rings can make this challenging. Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution, but controlling the position of the new substituent can be difficult. researchgate.net

Modern synthetic chemistry has largely overcome these challenges through the use of directing groups and transition-metal catalysis. A directing group is a part of the molecule that guides a reactant to a specific position. For instance, in C-H activation strategies, the choice of the directing group is crucial for achieving selectivity. researchgate.net Palladium-catalyzed reactions, in particular, have been instrumental. By using a transient directing group, chemists can achieve selective C-H olefination (the addition of an alkene). dntb.gov.ua Similarly, iridium-catalyzed C-H activation allows for the introduction of an amine group specifically at the position ortho to the carboxylic acid, a feat that is challenging with standard electrophilic substitution methods. nih.gov

Another powerful strategy involves the C-H functionalization of the naphthalene core itself. Copper-catalyzed reactions can introduce a carboxyl group at the C-4 position of 1-naphthylamide derivatives. researchgate.net Likewise, rhodium catalysts can be used for the phosphine-directed C-H arylation to form peri-substituted naphthalene ligands. dntb.gov.ua These methods provide a direct and atom-economical route to functionalized analogs that would be difficult to access otherwise.

Post-Synthetic Derivatization of this compound

Once the core structure of this compound is assembled, it can be further modified at three key locations: the carboxylic acid, the naphthalene rings, or the amine nitrogen.

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for chemical modification. It can be converted into a wide range of other functional groups through well-established reactions. libretexts.org

Esterification: Reacting the carboxylic acid with an alcohol, often in the presence of an acid catalyst, yields an ester. This is a common strategy to modify the compound's physical properties. The Fischer esterification process is reversible and its outcome can be controlled by managing the concentration of water in the reaction. libretexts.org More reactive derivatives like acyl chlorides can also be readily converted to esters by reacting them with an alcohol and a mild base. libretexts.orgyoutube.com

Amidation: The conversion to an amide is another crucial transformation. This typically involves reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. youtube.com To facilitate this, the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride), which then readily reacts with an amine to form the amide. youtube.com This two-step process is often necessary because direct reaction between a carboxylic acid and an amine tends to result in an acid-base reaction, forming a salt. youtube.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This opens up further avenues for derivatization of the resulting alcohol.

The relative reactivity of carboxylic acid derivatives follows a general order, with acyl halides being the most reactive and amides the least. This hierarchy dictates that it is straightforward to convert a more reactive derivative into a less reactive one. libretexts.orgyoutube.com

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. Amine | Amide |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Acyl Chloride | Alcohol, Pyridine | Ester |

| Acyl Chloride | Amine (2 equivalents) | Amide |

| Anhydride | Alcohol | Ester |

| Ester | Amine | Amide |

Functionalization of the Naphthalene Moiety

The naphthalene ring system is rich in electrons and susceptible to various functionalization reactions. The development of regioselective methods for modifying this part of the molecule has been a significant area of research. researchgate.net

One-step catalytic amination of naphthalene to produce naphthylamine has been achieved using vanadium catalysts under mild conditions, offering a more direct route than traditional nitration and reduction processes. rsc.org For more complex modifications, transition metal-catalyzed C-H activation is a powerful tool. researchgate.net For example, palladium-catalyzed C-H functionalization can be directed by an amine group to achieve C8-H bond functionalization. researchgate.net Rhodium-catalyzed reactions can introduce olefins (alkenylation) at the β-position of the naphthalene ring with high selectivity. researchgate.net

These advanced methods allow for the precise installation of functional groups, creating a variety of substituted naphthalene derivatives that are valuable in materials science and as precursors to pharmaceuticals. researchgate.netresearchgate.net

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

| Carboxylation | Copper (Cu) | C4 of 1-naphthylamide | researchgate.net |

| Alkenylation | Rhodium (Rh) | β-position of naphthalene | researchgate.net |

| Amination | Vanadium (V) | N/A | rsc.org |

| C-H Arylation | Rhodium (Rh) | peri-position | dntb.gov.ua |

Substitution at the Amine Nitrogen and its Impact on Synthesis

The secondary amine that links the benzoic acid and naphthalene moieties is another key site for derivatization. Modification at this nitrogen can significantly alter the molecule's three-dimensional shape and electronic properties.

N-Alkylation and N-Acylation: Alkyl or acyl groups can be introduced at the nitrogen atom using standard synthetic protocols. For instance, reacting the parent compound with an alkyl halide in the presence of a base leads to N-alkylation. N-acylation can be achieved by reacting the amine with an acyl chloride or anhydride.

The presence of a substituent on this nitrogen has a profound impact on subsequent synthetic steps. The delocalization of the nitrogen's lone pair of electrons into the aryl ring is a known electronic effect. nih.gov Changing the group attached to the nitrogen can alter the electron density of the aromatic rings, thereby influencing the regioselectivity of further reactions like electrophilic aromatic substitution. For example, an acyl group is electron-withdrawing and would decrease the activating effect of the amine, potentially leading to different positional outcomes in subsequent halogenation or nitration reactions compared to the unsubstituted parent compound.

Furthermore, the steric bulk of the N-substituent can influence the reactivity of adjacent functional groups, such as the carboxylic acid, by hindering the approach of reagents. This interplay between electronic and steric effects must be carefully considered when designing multi-step syntheses of complex analogs.

Chemical Reactivity and Mechanistic Studies of 2 Naphthalen 1 Ylamino Benzoic Acid

Acid-Base Equilibria and Protonation Dynamics in Solution

2-(Naphthalen-1-ylamino)benzoic acid is an amphoteric molecule, possessing both a carboxylic acid group and a secondary amine group, which act as acidic and basic centers, respectively. The acid-base behavior in solution is characterized by two main equilibria.

The primary acidic character is dictated by the carboxylic acid group. In an aqueous medium, it can deprotonate to form the corresponding carboxylate anion. The acidity is comparable to, but slightly weaker than, benzoic acid (pKa ≈ 4.2) due to the electronic influence of the bulky naphthylamino substituent. core.ac.uknih.gov The secondary amine function imparts basic properties to the molecule. This nitrogen atom, with its lone pair of electrons, can accept a proton in acidic conditions to form a secondary ammonium (B1175870) cation. The basicity is influenced by the delocalization of the nitrogen lone pair into both the benzene (B151609) and naphthalene (B1677914) ring systems, making it a weak base, similar to other diarylamines.

The protonation and deprotonation dynamics are pH-dependent. In strongly acidic solutions, the molecule exists predominantly as the N-protonated cation. As the pH increases, the carboxylic acid group deprotonates. In strongly basic solutions, the molecule exists as the carboxylate anion. This differential ionization is fundamental to techniques like two-base extraction, where a weaker base can selectively deprotonate the more acidic carboxylic acid without affecting the less basic amine. nih.govorgsyn.org

Table 1: Approximate pKa Values for Functional Groups in this compound Note: These are estimated values based on analogous structures.

| Functional Group | Equilibrium | Approximate pKa | Reference Moiety |

| Carboxylic Acid | -COOH ⇌ -COO⁻ + H⁺ | 4.0 - 4.5 | Benzoic Acid nih.gov |

| Secondary Amine | -NH₂⁺- ⇌ -NH- + H⁺ | 0.5 - 1.0 | Diphenylamine |

Intramolecular Cyclization and Ring-Closing Reactions

A significant reaction of N-aryl anthranilic acids, including the naphthalenyl derivative, is intramolecular cyclization to form polycyclic aromatic heterocycles. The most notable of these is the acid-catalyzed condensation to form acridine (B1665455) or acridone (B373769) structures.

When heated in the presence of a dehydrating acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA), this compound undergoes an intramolecular electrophilic substitution followed by dehydration. researchgate.netpharmaguideline.com The reaction proceeds by protonation of the carboxylic acid, which then acts as an electrophile, attacking the electron-rich naphthalene ring. The preferred site of attack is the C-8 position of the naphthalene ring (the peri position), leading to the formation of a six-membered ring. Subsequent dehydration yields the highly conjugated dibenzo[a,c]acridin-7(14H)-one.

Alternatively, in the Bernthsen acridine synthesis, heating a diarylamine with a carboxylic acid (or its anhydride) in the presence of zinc chloride yields a 9-substituted acridine. drugfuture.comwikipedia.orgwikipedia.orgorgsyn.org In a variation of this, cyclization of N-aryl anthranilic acids with dehydrating agents like phosphorus oxychloride (POCl₃) can lead to the formation of 9-chloroacridine (B74977) derivatives, which are versatile intermediates for further synthesis. nih.gov Triflic acid has also been shown to mediate cyclization reactions of related N-acyl-1-naphthylamines, leading to various quinolinone and azepinone structures, highlighting the diverse potential cyclization pathways available depending on the specific reactants and conditions. nih.gov

Table 2: Common Cyclization Reactions and Products

| Reagent/Condition | Intermediate/Mechanism | Product Type | Reference |

| Conc. H₂SO₄ or PPA, Heat | Intramolecular Electrophilic Acylation | Dibenzo[a,c]acridinone | researchgate.net |

| ZnCl₂, Heat | Bernthsen Synthesis | Dibenzo[a,c]acridine | wikipedia.orgwikipedia.org |

| POCl₃, Heat | Formation of acyl chloride, then cyclization | 7-Chlorodibenzo[a,c]acridine | nih.gov |

Intermolecular Reactions Involving the Amine and Carboxylic Acid Functional Groups

The dual functionality of this compound allows for a range of intermolecular reactions typical of secondary amines and carboxylic acids.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amide Formation: The compound can react with primary or secondary amines to form amides. This typically requires activation of the carboxylic acid, for example, by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acyl chloride.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Secondary Amine Group:

Acylation: The secondary amine can be acylated by reacting with acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). For instance, reaction with benzoyl chloride would yield N-benzoyl-2-(naphthalen-1-ylamino)benzoic acid. nih.gov

Alkylation: The amine can undergo N-alkylation with alkyl halides, although over-alkylation can be an issue.

Ullmann Condensation: The synthesis of the title compound itself is a significant intermolecular reaction, typically achieved via an Ullmann condensation between 1-naphthylamine (B1663977) and 2-chlorobenzoic acid, or 2-aminobenzoic acid and 1-halonaphthalene, catalyzed by copper. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation Properties of this compound

The structure of this compound, featuring both a carboxylate group (after deprotonation) and a secondary amine nitrogen atom in an ortho position, makes it an excellent candidate for a bidentate chelating ligand in coordination chemistry.

Upon deprotonation of the carboxylic acid, the resulting carboxylate group and the nitrogen atom of the amine can simultaneously coordinate to a single metal ion, forming a stable six-membered chelate ring. This bidentate N,O-coordination is a common motif for N-aryl anthranilic acids. The formation of such metal complexes can significantly alter the electronic and photophysical properties of the ligand.

Analogous compounds like aminobenzoic acids and naphthalene-based carboxylic acids are known to form complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). drugfuture.comwikipedia.orgacs.org The geometry and stoichiometry of the resulting complexes depend on the metal ion, its preferred coordination number, and the reaction conditions. The naphthalene moiety can further influence the solid-state structure of these complexes through π-π stacking interactions.

Table 3: Potential Metal Complexation Features

| Feature | Description |

| Ligand Type | Bidentate |

| Donor Atoms | Amine Nitrogen (N), Carboxylate Oxygen (O) |

| Chelate Ring Size | 6-membered ring |

| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺), Lanthanides |

| Supramolecular Interactions | Hydrogen bonding (via N-H), π-π stacking (via aromatic rings) |

Redox Behavior and Electrophilic/Nucleophilic Aromatic Substitution on Aromatic Moieties

The molecule contains two distinct aromatic systems—a substituted benzene ring and a substituted naphthalene ring—each with its own reactivity profile towards redox and substitution reactions.

Redox Behavior: The secondary diarylamine functional group is susceptible to oxidation, potentially forming stable radical cations or other colored oxidation products. The naphthalene ring system is also more easily oxidized and reduced than benzene. researchgate.net For example, catalytic hydrogenation may selectively reduce one of the rings in the naphthalene system under milder conditions than those required to reduce the benzene ring. Conversely, strong oxidizing agents can lead to ring cleavage. The carboxylic acid group is generally resistant to oxidation under typical conditions.

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS are governed by the substituents on each ring.

On the Benzoic Acid Ring: The ring is substituted with an activating ortho,para-directing amino group (-NH-) and a deactivating meta-directing carboxylic acid group (-COOH). The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. Therefore, substitution is expected to occur primarily at the C-4 and C-6 positions.

On the Naphthalene Ring: The naphthalene system is activated by the attached amino group. Naphthalene itself is more reactive than benzene, with a strong preference for substitution at the α-position (C1). researchgate.netresearchgate.net With the C1 position already occupied, the activating -NH- group directs further substitution into the same ring, primarily at the C4 (para) and C2 (ortho) positions. The C4 position is generally favored due to reduced steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). slideshare.net The parent this compound molecule does not meet these criteria and is therefore unlikely to undergo SNAr. However, nitrated or halogenated derivatives of the compound could potentially undergo such reactions.

Spectroscopic and Advanced Analytical Methodologies for 2 Naphthalen 1 Ylamino Benzoic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Naphthalen-1-ylamino)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both the naphthalene (B1677914) and benzoic acid rings, as well as signals for the amine (N-H) and carboxylic acid (O-H) protons. rsc.org The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). rsc.org The aromatic protons would resonate in the range of δ 6.5-8.5 ppm, with their specific shifts and coupling patterns revealing their positions on the rings. chemicalbook.com The N-H proton signal would also be present, its chemical shift influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. rsc.orgmdpi.com The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing far downfield (typically δ 165-185 ppm). rsc.org The various aromatic carbons would produce a cluster of signals in the δ 110-150 ppm region. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid | ¹H | > 10 | Broad singlet, chemical shift is concentration and solvent dependent. |

| Amine | ¹H | Variable | Broad signal, dependent on solvent and hydrogen bonding. |

| Aromatic (Naphthalene & Benzene) | ¹H | 6.5 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| Carbonyl (Carboxylic Acid) | ¹³C | 165 - 185 | Characteristic downfield shift. |

| Aromatic (Naphthalene & Benzene) | ¹³C | 110 - 150 | Multiple signals corresponding to the 16 aromatic carbons. |

To resolve the complex, overlapping signals in the one-dimensional (1D) NMR spectra of this compound, multi-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. nih.gov Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons within the naphthalene and benzoic acid ring systems, helping to assign specific resonances.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. mdpi.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing unambiguous C-H bond correlations.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and polymorphism of this compound in its crystalline form. nih.gov In the solid state, molecules often adopt specific, rigid conformations. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ssNMR could be used to:

Distinguish between different polymorphic forms, as these will exhibit different crystal packing and molecular conformations, leading to distinct NMR spectra. uky.edu

Study the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, by observing changes in chemical shifts. nih.gov

Characterize the molecular conformation, including the dihedral angle between the naphthalene and benzoic acid rings, which is fixed in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and secondary amine groups. researchgate.net A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infonist.gov The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. docbrown.inforesearchgate.net The N-H stretch of the secondary amine would be observed as a moderate band around 3300-3400 cm⁻¹. Other significant absorptions would include C=C stretching for the aromatic rings (~1450–1600 cm⁻¹) and C-H bending vibrations. chegg.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Secondary Amine | N-H stretch | 3300 - 3400 | Moderate |

| Carbonyl | C=O stretch | ~1700 | Strong |

| Aromatic Rings | C=C stretch | 1450 - 1600 | Moderate to Strong |

| Aromatic Rings | C-H stretch | ~3000 - 3100 | Moderate |

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic C=C stretching vibrations and the symmetric vibrations of the naphthalene ring system would produce strong signals, making it a useful tool for fingerprinting the molecule's core structure.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₇H₁₃NO₂.

When subjected to electron ionization (EI), the molecule will ionize to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion will then undergo characteristic fragmentation, providing structural clues. nist.gov The fragmentation pattern of this compound would likely involve:

Loss of a hydroxyl radical (•OH): This would result in a fragment with m/z = M - 17, corresponding to the [M-OH]⁺ ion. docbrown.info

Loss of a carboxyl group (•COOH): This would lead to a fragment with m/z = M - 45.

Cleavage of the C-N bond: This could lead to fragments corresponding to the naphthalenamine cation or the aminobenzoic acid cation.

Decarboxylation (loss of CO₂): This would produce a fragment with m/z = M - 44.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment | Lost Neutral Species | Predicted m/z |

| [C₁₇H₁₃NO₂]⁺˙ (Molecular Ion) | - | 263 |

| [C₁₇H₁₂NO]⁺ | •OH | 246 |

| [C₁₆H₁₂N]⁺ | •COOH | 218 |

| [C₁₆H₁₃NO]⁺˙ | CO₂ | 219 |

| [C₁₀H₇NH]⁺ | C₇H₅O₂• | 143 |

| [C₇H₆NO₂]⁺ | C₁₀H₇• | 136 |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray analysis would determine key structural parameters, including:

The dihedral angle between the plane of the naphthalene ring and the plane of the benzoic acid ring. This angle is a critical conformational feature. nih.govnih.gov

The presence and geometry of intramolecular hydrogen bonds, particularly the common interaction between the amine N-H group and the carbonyl oxygen of the carboxylic acid, which forms a six-membered ring. uky.edunih.gov

The details of intermolecular hydrogen bonding patterns, such as the formation of centrosymmetric dimers through the carboxylic acid groups, which dictates how the molecules pack in the crystal lattice. nih.gov

Research has indicated that this compound is polymorphic, and its crystal structure can be influenced by the size and position of the naphthalene substituent. uky.edu

Table 4: Illustrative Crystallographic Data for a Related Compound

| Parameter | Description | Example Value (from a related structure) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic mdpi.comresearchgate.net |

| Space Group | The specific symmetry group of the crystal. | P2₁/c mdpi.comresearchgate.net |

| Dihedral Angle | Angle between the naphthalene and benzene (B151609) rings. | 56.78 (5)° nih.gov |

| Hydrogen Bonds | Key intra- and intermolecular interactions. | Intramolecular N—H⋯O, Intermolecular O—H⋯O nih.gov |

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitative analysis. For benzoic acid derivatives, reversed-phase (e.g., RP-18) plates with a mobile phase like acetone/water can be effective. merckmillipore.commerckmillipore.com The position of the spot (Rf value) helps in identification and purity assessment. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with an acid modifier like formic acid, would be suitable for separating the compound from any synthesis precursors or byproducts. A UV detector would be used for detection, exploiting the strong UV absorbance of the aromatic rings.

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing comprehensive analytical data. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique that couples HPLC with a mass spectrometer. researchgate.net It allows for the separation of components in a mixture, followed by the immediate determination of their molecular weights and fragmentation patterns, enabling positive identification of the target compound and characterization of unknown impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique links an HPLC system to an NMR spectrometer. researchgate.net It allows for the separation of a mixture, after which complete NMR spectra can be acquired for each isolated component, providing definitive structural elucidation of impurities or metabolites without the need for prior isolation.

Theoretical and Computational Chemistry Investigations of 2 Naphthalen 1 Ylamino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's electronic transitions and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.orgsemanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Acid Systems

| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene (B1677914) | -6.15 | -1.32 | 4.83 | B3LYP/6-31G(d) semanticscholar.org |

| Prodan | -5.58 | -1.71 | 3.87 | B3LYP/6-31G(d) semanticscholar.org |

Note: The values in this table are illustrative, based on similar compounds, to represent the expected range for 2-(Naphthalen-1-ylamino)benzoic acid.

This analysis of frontier orbitals helps predict the molecule's behavior in chemical reactions, its photophysical properties, and its potential as an electronic material. rsc.orgrsc.org

Ab initio calculations and other computational methods are employed to map the conformational landscape of this compound. The molecule's flexibility is primarily due to the rotation around the C-N bond linking the naphthalene and benzoic acid rings. This rotation defines the dihedral angle between the two aromatic systems.

Mapping the energy landscape involves calculating the energy of the molecule as a function of key dihedral angles. nih.gov This reveals the energy barriers between different conformations and identifies the most stable, low-energy states. For instance, in a related naphthoyl benzoic acid derivative, the dihedral angle between the naphthalene and benzene (B151609) rings was found to be 67.43°. nih.gov In another case, the side chain of a naphthalene derivative was observed to be rotated out of the plane of the naphthalenedione ring. nih.gov Such studies confirm that non-planar conformations are often energetically favored. uky.edu

Table 2: Calculated Conformational Data for Analogous N-Aryl Anthranilic Acids

| Compound | Dihedral Angle (Ring-to-Ring) | Intramolecular H-Bond Distance (Å) | Key Finding | Source |

|---|---|---|---|---|

| 2-(Naphthalen-2-ylamino)-nicotinic acid (Form I) | Highly twisted | N-H···O=C: 2.039 | Forms 1-D chains via intermolecular H-bonds. uky.edu | uky.edu |

| 2-(Naphthalen-2-ylamino)-nicotinic acid (Form II) | Highly twisted | N-H···O=C: 1.981 | Molecule is disordered. uky.edu | uky.edu |

Molecular Dynamics Simulations of this compound in Solvation and Complex Systems

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, particularly in solution or when interacting with other molecules. etflin.comnih.gov These simulations provide insights into how the solvent affects the molecule's conformation and how the molecule moves and interacts within a larger system. biointerfaceresearch.com

In a simulation of this compound in a solvent like water or an organic solvent, MD can track the conformational changes and the formation and breaking of hydrogen bonds with solvent molecules. Studies on microhydrated naphthalene have shown that water molecules are highly mobile on the surface of the aromatic system, indicating a dynamic and shallow potential energy surface. nih.gov This suggests that the solvation of this compound would involve complex and fluctuating interactions between water and both the hydrophobic naphthalene and hydrophilic carboxylic acid parts of the molecule.

When studying the interaction with a biological macromolecule, MD simulations can reveal the stability of the ligand-protein complex. biointerfaceresearch.com After docking the compound into a protein's active site, an MD simulation can assess whether the ligand remains stably bound. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. etflin.combiointerfaceresearch.com For example, MD simulations of a naphthalene dipeptide revealed that intramolecular hydrogen bonds and ions help stabilize its tubular structure in a dynamic environment. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can accurately predict various spectroscopic parameters for this compound, which can be compared with experimental data to validate the computed structure. researchgate.net

Using DFT, it is possible to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. nih.gov These calculations help in assigning the experimental peaks to specific molecular vibrations, such as the N-H stretch, C=O stretch of the carboxylic acid, and various aromatic C-H and C-C stretching and bending modes. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical spectrum that aids in the interpretation of experimental results. nih.govmdpi.com Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum by calculating the electronic transition energies and oscillator strengths. researchgate.netresearchgate.net

Furthermore, computational models, particularly those using reactive force fields (ReaxFF), can simulate chemical reactions and predict potential reaction pathways. researchgate.net For instance, simulations of naphthalene pyrolysis have elucidated the initial steps of condensation and rearrangement, showing that intermolecular hydrogen transfer is a key initiating event. researchgate.net Such methods could be applied to predict the degradation pathways or metabolic transformations of this compound.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Schiff Base

| Parameter | Functional Group | Predicted Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H (amine) | 3446 | 3315 nih.gov |

| IR Frequency (cm⁻¹) | C=N (azomethine) | 1634 | 1625 nih.gov |

| ¹H NMR Shift (ppm) | -NH- | 11.28 | 11.28 nih.gov |

Note: Data from a sulfonamide-Schiff base derivative to illustrate the application of in silico prediction. Discrepancies between theoretical and experimental values are common and depend on the computational model and experimental conditions (e.g., solvent, phase).

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.govnih.gov While a specific QSPR model for this compound may not be published, the methodology can be applied to a series of its analogs to predict various properties. nih.gov

To develop a QSPR model, a dataset of structurally related compounds (e.g., various N-aryl anthranilic acids) with known experimental values for a specific property (e.g., antioxidant activity, solubility, or binding affinity) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and quantify different aspects of the molecular structure. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links the descriptors to the property of interest. nih.govresearchgate.net The resulting model can be used to predict the property for new, unsynthesized compounds in the same chemical class, guiding the design of molecules with desired characteristics. nih.gov The reliability of QSPR models is assessed through rigorous internal and external validation procedures. nih.govnih.gov

Ligand-Macromolecule Docking Simulations and Binding Interaction Predictions (focused on in silico binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the in silico binding mechanisms. As an analog of N-phenylanthranilic acid (fenamic acid), it is expected to interact with targets like cyclooxygenase (COX) enzymes. biointerfaceresearch.com

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity. nih.gov The top-ranked poses provide detailed information about the specific interactions that stabilize the ligand-receptor complex.

Key interactions for this molecule would likely include:

Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with polar amino acid residues in the binding pocket. The secondary amine (N-H) can also act as a hydrogen bond donor. nih.gov

π-π stacking: The electron-rich naphthalene ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The naphthalene moiety also provides a large hydrophobic surface that can interact favorably with nonpolar pockets in the receptor.

These simulations provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent and selective analogs. nih.gov

Structure Activity Relationship Sar Investigations of 2 Naphthalen 1 Ylamino Benzoic Acid Analogs

Influence of Substitutions on the Naphthalene (B1677914) Ring on Chemical and Biochemical Interactions

The substitution pattern on the naphthalene ring of 2-(naphthalen-1-ylamino)benzoic acid analogues plays a pivotal role in modulating their biological activity. Research indicates that the position of substitution on the naphthalene moiety can significantly influence the compound's efficacy. For instance, in studies of related naphthalene-containing compounds, substitution at the second position of the naphthalene ring has been shown to enhance activity in certain biological assays. nih.gov This suggests that the spatial arrangement of substituents and their electronic properties are critical for optimal interaction with biological targets.

Furthermore, the nature of the substituent itself is a key determinant of activity. The introduction of various functional groups can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and intrinsic activity. In broader studies of N-arylanthranilic acids, the order of activity for monosubstituted analogues on the N-aryl ring was generally found to be 3' > 2' > 4'. pharmacy180.com For example, a trifluoromethyl (CF3) group at the 3'-position has been shown to be particularly potent in some assays. pharmacy180.com While these findings relate to the general class of N-arylanthranilic acids, they provide a valuable framework for understanding potential trends in the naphthalene series.

Impact of Modifications to the Carboxylic Acid Moiety on Molecular Functionality

The carboxylic acid group of this compound is a crucial functional moiety for its biological activity. Studies on analogous N-arylanthranilic acids have demonstrated that the acidic nature of this group is often essential for in vitro activity. mdpi.com

These modifications underscore the necessity of an acidic functional group for the molecular function of this class of compounds. The ability of the carboxylic acid or its bioisosteres to act as a hydrogen bond donor and/or to exist in an anionic state at physiological pH appears to be a key feature for molecular recognition and interaction with biological targets. mdpi.com

Table 1: Effect of Carboxylic Acid Moiety Modification on a Model N-Arylanthranilic Acid's Inhibitory Activity mdpi.com

| Compound Modification | Functional Group | IC₅₀ (µM) |

| Carboxylic Acid | -COOH | > 333 |

| Alcohol | -CH₂OH | > 333 |

| Carboxamide | -CONH₂ | > 333 |

| Nitrile | -CN | > 333 |

| Tetrazole | -CN₄H | 24 - 35 |

| Acylsulfonamide | -CONHSO₂R | 24 - 35 |

This interactive table summarizes the impact of modifying the carboxylic acid group on the inhibitory concentration (IC₅₀) of a representative N-arylanthranilic acid.

Role of the Amine Nitrogen and its Substituents in Molecular Recognition

The secondary amine nitrogen that bridges the benzoic acid and naphthalene moieties is an essential structural feature for the biological activity of this compound and related N-arylanthranilic acids. This NH group is considered critical for maintaining the active conformation of the molecule and for participating in key interactions with its biological targets. pharmacy180.com

SAR studies have consistently shown that replacement of the NH linker with other groups, such as an oxygen atom (O), a methylene (B1212753) group (CH₂), a sulfur atom (S), a sulfonyl group (SO₂), or methylation of the nitrogen (N-CH₃), leads to a significant reduction or complete loss of activity. pharmacy180.com This suggests that the hydrogen-bonding capability of the NH group, as well as its specific geometric constraints, are vital for molecular recognition.

Conformational Analysis and its Correlation with Molecular Activity

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional conformation. The relative orientation of the naphthalene and benzoic acid rings, dictated by the torsional angles around the C-N bonds, is a key determinant of activity. This conformation is influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the amine nitrogen, as well as by steric interactions between substituents on both aromatic rings.

For N-arylanthranilic acids, it is understood that a non-coplanar arrangement of the two aromatic rings is generally favored for activity. nih.gov This twisted conformation is believed to be the bioactive conformation, allowing for optimal interactions with the target protein. The nature and position of substituents on the naphthalene ring can significantly impact the preferred conformation, either by promoting a more active conformation or by sterically hindering the molecule from adopting it.

Computational and experimental studies on related compounds help to elucidate the low-energy conformations and correlate them with observed biological activities. Understanding the preferred spatial arrangement of these molecules is crucial for designing new analogues with improved potency and selectivity. mdpi.com

Comparative SAR Studies Across N-Arylanthranilic Acid Derivatives

The structure-activity relationships of this compound can be further understood by comparing them with other N-arylanthranilic acid derivatives. This class of compounds includes several clinically important non-steroidal anti-inflammatory drugs (NSAIDs) such as flufenamic acid and mefenamic acid. nih.gov

Key SAR principles emerge from these comparative studies:

Anthranilic Acid Ring: Substitutions on the benzoic acid (anthranilic acid) portion of the molecule generally lead to a decrease in activity. pharmacy180.com

N-Aryl Ring: The nature and position of substituents on the N-aryl ring are critical. For instance, in the erythema assay for anti-inflammatory activity, the order of potency for monosubstitution is often 3' > 2' > 4'. pharmacy180.com In disubstituted derivatives, 2',3'-disubstitution, as seen in mefenamic acid, appears to be particularly effective. pharmacy180.com

Acidic Moiety: The carboxylic acid is a key functional group, but can be successfully replaced by bioisosteres like tetrazole. pharmacy180.com

Amine Linker: The NH group is essential for activity across the series. pharmacy180.com

These general SAR trends provide a robust framework for the rational design of new analogues of this compound with potentially enhanced or more specific biological activities. ijpsjournal.com The large and diverse library of synthesized N-arylanthranilic acids allows for a holistic assessment of the structural features required for a desired biological effect. ijpsjournal.com

Exploration of Biochemical Interactions and Molecular Mechanisms of 2 Naphthalen 1 Ylamino Benzoic Acid Excluding Clinical Human Trials and Safety

Investigation of Enzyme Binding and Inhibition Profiles in In Vitro Systems (e.g., Cyclooxygenase)

N-arylanthranilic acids are well-established as nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are critical in the metabolism of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation and pain. sums.ac.irresearchgate.net The general mechanism for fenamates involves blocking the arachidonic acid binding site on COX. sums.ac.ir

Although specific IC50 values for 2-(naphthalen-1-ylamino)benzoic acid are not readily found, studies on analogous compounds provide insight. For instance, substituting the carboxylic acid group of fenamates with acidic heterocycles has been shown to yield compounds with potent dual inhibitory activity against both cyclooxygenase and 5-lipoxygenase (5-LO), another enzyme in the arachidonic acid cascade. nih.gov For example, a derivative containing a 1,3,4-oxadiazole-2-thione moiety exhibited an IC50 of 0.27 µM for CO inhibition, while a 1,3,4-thiadiazole-2-thione analog had an IC50 of 0.85 µM. nih.gov

Beyond the COX enzymes, N-arylanthranilic acids have been identified as uncompetitive inhibitors of other enzymes, such as cathepsins V and L, which are lysosomal cysteine peptidases. pharmacy180.com This indicates that the binding of these compounds to cathepsins occurs at a site distinct from the active site, after the substrate has bound.

The inhibitory activity of anthranilic acid derivatives extends to other enzyme families as well. For example, they have been investigated as inhibitors of aldo-keto reductases and methionine aminopeptidase-2. sums.ac.irnih.gov

Modulation of Cellular Pathways in Model Biological Systems (e.g., Cell-Free Assays)

The inhibitory action of N-arylanthranilic acids on enzymes like COX and 5-LO directly modulates cellular signaling pathways related to inflammation. By blocking the production of prostaglandins and leukotrienes, these compounds can downregulate inflammatory responses. sums.ac.irresearchgate.net

Furthermore, some fenamates have been shown to suppress the proliferation of human peripheral blood lymphocytes through a mechanism involving the inhibition of Ca2+ influx, which is independent of prostanoid synthesis. researchgate.net This suggests that this compound could potentially modulate cellular pathways beyond those directly linked to arachidonic acid metabolism.

Derivatives of anthranilic acid have been reported to act as inducers of apoptosis and inhibitors of critical signaling pathways such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways. nih.gov The antiviral properties of some anthranilic acid derivatives have been attributed to the inhibition of the hepatitis C virus NS5B polymerase. nih.gov These findings highlight the diverse potential of the anthranilic acid scaffold to interact with and modulate a variety of cellular processes.

Protein-Ligand Interactions and Allosteric Modulation Studies

The interaction of N-arylanthranilic acids with their target proteins is a key determinant of their biological activity. In the case of COX enzymes, the binding is competitive with the substrate, arachidonic acid, suggesting an interaction within the enzyme's active site. sums.ac.ir

Interestingly, some anthranilic acid derivatives have been shown to act as allosteric inhibitors. For example, N-(p-amylcinnamoyl)anthranilic acid and other fenamates were found to be effective allosteric inhibitors of the Na+/dicarboxylate symporter from Staphylococcus aureus (SdcS). nih.gov This indicates a mode of action where the compound binds to a site other than the primary substrate binding site, inducing a conformational change that inhibits the protein's function.

Quantitative structure-activity relationship (QSAR) studies on N-arylanthranilic acids have highlighted the importance of molecular shape and the dihedral angle between the two aromatic rings for their anti-inflammatory activity. nih.gov This suggests that the specific three-dimensional conformation of this compound, with its bulky naphthalene (B1677914) ring, would significantly influence its binding affinity and selectivity for various protein targets.

Mechanistic Insights into Receptor Binding and Signaling Pathways

While much of the research on N-arylanthranilic acids has focused on enzyme inhibition, their ability to interact with cellular receptors and modulate signaling pathways is an area of growing interest. The inhibition of Ca2+ influx in lymphocytes by some fenamates points towards an interaction with ion channels or receptors that regulate calcium signaling. researchgate.net

The general structure-activity relationships (SAR) for anthranilic acid derivatives provide some clues as to the essential features for activity. The position of the carboxylic acid group is crucial, and the NH moiety is generally essential for activity, as its replacement with other groups significantly reduces the biological effect. pharmacy180.com Substitutions on the N-aryl ring, such as the naphthalene group in this compound, can have varied effects on activity depending on the specific assay. pharmacy180.com For instance, in one assay, a trifluoromethyl group at the 3' position of the N-aryl ring was found to be particularly potent. pharmacy180.com

Structural Basis of Biological Recognition and Interaction (e.g., Co-crystallization of complexes, where available)

Specific co-crystallization data for this compound with a protein target is not available in the reviewed literature. However, computational docking studies with other N-arylanthranilic acids have been used to predict their binding modes within the active site of COX enzymes. sums.ac.ir These models can help to visualize the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

QSAR studies have provided indirect structural insights, emphasizing that the anti-inflammatory activity of this class of compounds is best modeled by molecular shape parameters. nih.gov The angle between the planes of the two aromatic rings is a key determinant of activity. nih.gov In the case of this compound, the large, planar naphthalene ring system would be a dominant structural feature influencing its interaction with biological macromolecules.

Data Tables

Table 1: General Structure-Activity Relationships of N-Arylanthranilic Acids

| Structural Feature | Impact on Activity | Reference |

| Carboxylic Acid Position | Essential for activity; 3- and 4-aminobenzoic acid analogs are inactive. | pharmacy180.com |

| Carboxylic Acid Replacement | Isosteric replacement with a tetrazole group retains anti-inflammatory activity. | pharmacy180.com |

| Substitution on Anthranilic Acid Ring | Generally reduces activity. | pharmacy180.com |

| NH Moiety | Essential for activity; replacement with O, CH2, S, SO2, N-CH3, or N-COCH3 significantly reduces activity. | pharmacy180.com |

| Substitution on N-Aryl Ring | Conflicting results depending on the assay and substituent. For example, a 3'-CF3 group showed high potency in a UV erythema assay. | pharmacy180.com |

Potential Applications and Materials Science Perspectives of 2 Naphthalen 1 Ylamino Benzoic Acid

Role as a Key Intermediate or Building Block in Organic Synthesis

2-(Naphthalen-1-ylamino)benzoic acid is a valuable precursor in the synthesis of complex heterocyclic systems, most notably acridone (B373769) derivatives. The intramolecular cyclization of N-phenylanthranilic acids is a well-established method for forming the acridone scaffold, which is a core structure in many biologically active compounds. jocpr.com This reaction, typically promoted by agents like polyphosphoric acid or phosphorus oxychloride, would theoretically transform this compound into naphtho[2,3-b]acridin-14(9H)-one.

The general synthetic utility is highlighted by the modular and flexible strategies developed for creating acridone natural products, where an anthranilic acid derivative is condensed with a phenol (B47542) derivative. nih.gov This underscores the potential of this compound to serve as a foundational component in the synthesis of novel, complex, and potentially bioactive molecules. Acridone alkaloids themselves exhibit a broad spectrum of activities, including anticancer, antiviral, and antimalarial properties. jocpr.comnih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Precursor | Reaction Type | Potential Product | Significance of Product Class |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Naphtho[2,3-b]acridin-14(9H)-one | Core of various biologically active alkaloids jocpr.comnih.gov |

Application in Analytical Chemistry as a Reagent or Sensor Component

The structural similarity of this compound to other N-arylaminobenzoic acids suggests its utility in analytical chemistry, particularly as a fluorescent sensor for metal ions. Naphthalene (B1677914) derivatives are well-known fluorophores, and their fluorescence properties can be modulated by interactions with analytes. nih.gov For instance, Schiff base derivatives of naphthaldehyde and aminobenzoic acid have been successfully employed as fluorescent and colorimetric probes for the selective detection of metal ions like Al³⁺, Fe³⁺, and Cu²⁺. researchgate.net The mechanism often involves a change in the electronic properties of the molecule upon chelation with the metal ion, leading to a "turn-on" or "turn-off" fluorescent response.

Furthermore, analogs such as N-phenylanthranilic acid have been used to develop potentiometric sensors for the determination of pharmaceuticals. abechem.com This suggests that this compound could be incorporated into ion-selective electrodes or other sensing platforms. The presence of both a naphthalene group (for fluorescence) and a carboxylic acid/amine group (for metal chelation) within the same molecule makes it a promising candidate for the development of new analytical reagents.

Table 2: Potential Analytical Applications and Sensing Mechanisms

| Application | Potential Target | Sensing Mechanism | Key Molecular Feature |

|---|---|---|---|

| Fluorescent Sensor | Metal Ions (e.g., Al³⁺, Tl³⁺) | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) researchgate.netrsc.org | Naphthalene fluorophore and chelating carboxyl/amino groups |

| Potentiometric Sensor | Pharmaceutical Compounds | Ion-pair formation at an electrode membrane abechem.com | Carboxylic acid functionality |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, possessing both a carboxylic acid group for metal coordination and a bulky, aromatic naphthalene unit, makes it a highly suitable candidate for a linker in MOF synthesis. Aromatic carboxylic acids are widely used to construct MOFs with high thermal stability and specific gas-sensitive properties. mdpi.com

While direct synthesis of MOFs using this compound is not extensively documented, the principles of MOF design strongly support its potential. The naphthalene moiety can introduce porosity and π-stacking interactions within the framework, which are desirable for applications in gas storage and separation. Furthermore, the amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties. The use of related ligands, such as naphthalene-dicarboxylic acid and aminobenzoic acids, has led to the creation of MOFs with diverse topologies and functions. asianpubs.org

Contribution to Dye Chemistry and Photophysical Materials

The extended π-conjugated system of this compound suggests its potential as a chromophore or a component in functional dyes. Derivatives of 4-naphthalen-1-yl-benzoic acid have been used to synthesize luminescent lanthanide complexes. nih.gov In these systems, the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, resulting in the characteristic sharp emission of the metal. The study highlighted that an intramolecular charge transfer (ICT) state plays a crucial role in this energy transfer process, a feature that could be present in this compound. nih.gov

This compound could also serve as a component in D-π-A (Donor-π-Acceptor) dyes for dye-sensitized solar cells (DSSCs). In such a design, the naphthalene-amine part would act as the electron donor, the phenyl ring as the π-bridge, and the benzoic acid group as both the electron acceptor and the anchoring group to a semiconductor surface like TiO₂. nih.gov The efficiency of DSSCs is highly dependent on the light-harvesting properties of the dye, and the naphthalene unit could enhance absorption in the UV-visible region. theaic.orgatbuftejoste.com.ng

Table 3: Potential Photophysical Applications

| Application Area | Role of Compound | Key Feature | Potential Outcome |

|---|---|---|---|

| Luminescent Materials | Ligand for Lanthanide Ions | Energy transfer from the naphthalene moiety to the metal center nih.gov | Highly luminescent materials for lighting and displays |

| Dye-Sensitized Solar Cells (DSSCs) | D-π-A Dye Component | Benzoic acid as an anchor to TiO₂, naphthalene-amine as a donor nih.gov | Efficient solar energy conversion |

Emerging Applications in Supramolecular Chemistry and Nanotechnology

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the carboxylic acid and amine groups) and π-π stacking (via the naphthalene and phenyl rings), makes it a compelling building block for supramolecular chemistry. Aminobenzoic acids are known to form predictable hydrogen-bonded arrays, leading to the construction of a wide range of supramolecular assemblies. psu.edursc.org These self-assembled structures can form gels, liquid crystals, or other complex architectures.

In nanotechnology, this compound could be used to functionalize nanoparticles, imparting specific properties to them. For example, lignin (B12514952) encapsulated zinc oxide nanoparticles have been functionalized with a derivative of benzoic acid and naphthalene to create a photoactive agent for antimicrobial photodynamic therapy. nih.gov Similarly, hybrid nanomaterials based on poly-N-phenylanthranilic acid and magnetic nanoparticles have been developed for various applications, including as electromagnetic radiation absorbing materials. nih.gov The functionalization of nanoparticles like gold or platinum with this compound could lead to new materials for catalysis or sensing applications. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphtho[2,3-b]acridin-14(9H)-one |

| N-phenylanthranilic acid |

| Naphthaldehyde |

| Aminobenzoic acid |

| Naphthalene-dicarboxylic acid |

| 4-Naphthalen-1-yl-benzoic acid |

| Lignin |

| Zinc oxide |

| Poly-N-phenylanthranilic acid |

Future Research Directions and Unexplored Avenues for 2 Naphthalen 1 Ylamino Benzoic Acid

Development of Novel and Efficient Catalytic Systems for Synthesis

The traditional synthesis of N-aryl anthranilic acids, such as 2-(naphthalen-1-ylamino)benzoic acid, often relies on the Ullmann condensation. While effective, this method typically requires harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. Future research is directed toward the development of more efficient and sustainable catalytic systems.

A promising avenue is the exploration of advanced metal-organic frameworks (MOFs) as catalysts. For instance, a novel zirconium-based MOF has been shown to be a highly effective multifunctional catalyst in related organic transformations. rsc.org Such catalysts offer high surface area and a synergistic combination of Lewis and Brønsted acid sites, which can lead to enhanced yields, significantly shorter reaction times, and greater catalyst durability and recyclability. rsc.org Furthermore, applying high-throughput experimentation (HTE) can accelerate the discovery of optimal reaction conditions and novel catalyst formulations for the N-arylation process, moving beyond traditional trial-and-error approaches. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and offer immense potential for the study of this compound. nih.gov These computational tools can accelerate the discovery and optimization of new derivatives with enhanced therapeutic profiles. researchgate.netmdpi.com

Future research can leverage AI for several key tasks: